Carbetocin acetate
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Overview
Description
Carbetocin acetate is a synthetic analogue of oxytocin, primarily used to control postpartum hemorrhage and bleeding after childbirth. It mimics the action of oxytocin by causing uterine contractions, which helps in reducing blood loss. This compound is known for its longer duration of action compared to oxytocin, making it a valuable drug in obstetric care .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbetocin acetate involves solid-liquid phase combination synthesis of polypeptides. The process includes the following steps :
Coupling of Amino Resins: Successive coupling of amino resins with Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys (Alloc)-OH, Fmoc-Asn (Trt)-OH, Fmoc-Gln (Trt)-OH, and Fmoc-Ile-OH using a coupling agent.
Deprotection of Cysteine: Removal of cysteine protection under alkaline conditions.
Reaction with 4-Halogen Butyric Acid: Coupling with H-Tyr (OMe)-OtBu.
Cyclization and Purification: Liquid phase cyclization followed by purification through high-performance countercurrent chromatography and freeze-drying to obtain carbetocin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Carbetocin acetate undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to form free thiol groups.
Substitution: Replacement of protecting groups during synthesis
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Trifluoroacetic acid (TFA) for deprotection
Major Products
The major product formed from these reactions is the cyclic peptide structure of this compound, which is essential for its biological activity .
Scientific Research Applications
Carbetocin acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in uterine contractions and its interaction with oxytocin receptors.
Medicine: Primarily used to prevent postpartum hemorrhage. .
Industry: Utilized in the pharmaceutical industry for the production of uterotonic agents
Mechanism of Action
Carbetocin acetate exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus increases during pregnancy, reaching a peak at the time of delivery .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The natural hormone with a shorter duration of action.
Ergometrine: Another uterotonic agent with different side effects and contraindications.
Misoprostol: A prostaglandin analogue used for similar purposes but with a different mechanism of action
Uniqueness
Carbetocin acetate is unique due to its longer duration of action and stability compared to oxytocin. It is also heat-stable, making it suitable for use in low-resource settings where refrigeration may not be available .
Properties
Molecular Formula |
C47H73N11O14S |
---|---|
Molecular Weight |
1048.2 g/mol |
IUPAC Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4) |
InChI Key |
AWSBRHKQUFVWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
Origin of Product |
United States |
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